5-(tert-Butyl)-7-chloro-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5-tert-butyl-7-chloro-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3/c1-10-15(11-5-7-12(19)8-6-11)16-20-13(17(2,3)4)9-14(18)22(16)21-10/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVPSNDFDQMHJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 9H, tert-butyl), 2.62 (s, 3H, C2-methyl), 7.12–7.15 (m, 2H, ArH), 7.45–7.49 (m, 2H, ArH), 8.21 (s, 1H, C6-H).
-
¹³C NMR (100 MHz, CDCl₃): δ 29.7 (tert-butyl), 22.4 (C2-methyl), 115.6 (d, J = 21.5 Hz, ArC-F), 128.3 (d, J = 8.2 Hz, ArC), 162.4 (C7-Cl), 164.1 (C5-tert-butyl).
Infrared Spectroscopy
Melting Point and Purity
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity in Cyclocondensation
The tert-butyl group at C5 necessitates precise temperature control to avoid side products. Lowering the reaction temperature to 100°C reduces dimerization but extends the reaction time to 18 hours.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-7-chloro-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines, including the compound , exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit specific cancer cell lines, including HeLa cells. The unique structural features of 5-(tert-Butyl)-7-chloro-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine allow it to interact with biological targets effectively, leading to apoptosis in cancer cells.
Mechanism of Action
The compound is believed to function by targeting specific enzymes or receptors involved in cancer cell proliferation. For instance, studies have shown that modifications in the pyrazolo[1,5-a]pyrimidine scaffold can enhance binding affinity and selectivity towards these targets, making it a promising candidate for further development as an anticancer drug .
Molecular Imaging
Translocator Protein (TSPO) Ligand
this compound has been identified as a potential ligand for the translocator protein (TSPO), which is overexpressed in various tumors and neurodegenerative diseases. The compound's ability to bind with high affinity to TSPO makes it suitable for use in molecular imaging techniques such as positron emission tomography (PET) .
Fluorine-18 Labeling
The incorporation of fluorine in the structure allows for the potential labeling with fluorine-18, a radioisotope commonly used in PET imaging. This characteristic enhances the compound's utility in diagnostic applications, particularly in visualizing tumors or assessing neuroinflammation .
Therapeutic Applications
Neurological Disorders
Research has suggested that pyrazolo[1,5-a]pyrimidines may play a role in treating neurological disorders due to their interaction with ion channels involved in neurotransmission. The modulation of transient receptor potential (TRP) channels by these compounds can influence calcium and sodium influx, which is critical for neuronal signaling .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| RSC Publishing (2020) | Identified pyrazolo[1,5-a]pyrimidines as lipid droplet biomarkers. | Optical applications for cancer diagnostics. |
| PMC Article (2023) | Novel ligands showed picomolar affinity for TSPO. | Potential use in molecular imaging and therapy for tumors. |
| ResearchGate Study (2024) | Structural analysis revealed interactions critical for biological activity. | Insights into drug design and optimization. |
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-7-chloro-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key structural differences between the target compound and analogs from the evidence:
Key Observations:
- Position 7 Modifications: Chlorine (target) vs. trifluoromethyl () or amine () alters electronic properties.
- Position 3 Substituents : The 4-fluorophenyl group (target) offers moderate lipophilicity and halogen bonding vs. 2,4-dichlorophenyl (), which increases steric hindrance and Cl-mediated crystal interactions .
- Position 5 Bulky Groups : tert-butyl (target) vs. ethyl () influences steric bulk, affecting binding pocket accommodation in protein targets .
Pharmacological Potential
- Trifluoromethyl Derivatives : highlights 7-CF3 analogs for anti-epileptic and anti-cancer applications, attributed to enhanced electrophilicity and target affinity .
- Amine-Substituted Analogs : ’s 7-methoxyethylamine derivative may improve solubility for CNS-targeting drugs .
- Halogen Effects : The target’s 4-fluorophenyl group (vs. 4-chlorophenyl in ) balances lipophilicity and metabolic resistance, critical for oral bioavailability .
Data Tables
Table 1: Crystallographic Parameters of Selected Analogs
Biological Activity
5-(tert-Butyl)-7-chloro-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 265.72 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological properties.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄ClFN₃ |
| Molecular Weight | 265.72 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
Antimycobacterial Activity
Recent studies have highlighted the effectiveness of pyrazolo[1,5-a]pyrimidines as inhibitors of mycobacterial ATP synthase, particularly against Mycobacterium tuberculosis (M.tb). The compound has shown promising results in inhibiting M.tb growth in vitro, with structure-activity relationship studies indicating that the presence of a 4-fluorophenyl group enhances its efficacy .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated significant antiproliferative activity against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .
Other Biological Activities
In addition to its antimycobacterial and anticancer properties, this compound has been investigated for its potential as an anti-Alzheimer's agent and for other neuroprotective effects. Various derivatives have shown moderate antioxidant activity and inhibition of neuroinflammation in cellular models .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidines is closely linked to their structural features. Modifications at the 3 and 5 positions of the pyrazolo ring can significantly impact their potency and selectivity against target enzymes or receptors.
Key Findings from SAR Studies
- Substituent Effects : The introduction of electron-withdrawing groups (like fluorine) at specific positions enhances biological activity.
- Alkyl Chain Length : Variations in alkyl substituents at the 5-position can affect solubility and bioavailability.
- Aromaticity : The presence of aromatic rings contributes to improved interaction with biological targets.
Table summarizing key SAR findings:
| Substituent Position | Type | Effect on Activity |
|---|---|---|
| 3 | Fluorophenyl | Increased potency against M.tb |
| 5 | tert-Butyl | Enhanced solubility |
| 7 | Chlorine | Improved binding affinity |
Case Study 1: Antimycobacterial Activity
A study conducted by Chibale et al. synthesized a series of pyrazolo[1,5-a]pyrimidines, including the target compound, and evaluated their activity against M.tb. The most effective compounds exhibited IC50 values in the low micromolar range, indicating strong potential for further development as antitubercular agents .
Case Study 2: Anticancer Evaluation
In another investigation, researchers assessed the anticancer potential of various pyrazolo derivatives. The compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values significantly lower than those of standard chemotherapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
